molecular formula C21H15F36O6P B12063047 Phosphorous acid--2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1/3) CAS No. 65611-18-9

Phosphorous acid--2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1/3)

Cat. No.: B12063047
CAS No.: 65611-18-9
M. Wt: 1078.3 g/mol
InChI Key: QQOVHYWKBSMWAM-UHFFFAOYSA-N
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Description

1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) is a fluorinated organic compound with the molecular formula C7H5F12O4P. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) typically involves the reaction of 1-Heptanol with phosphorus trichloride in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the heptanol molecule.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation and recrystallization techniques to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols or hydrocarbons.

    Substitution: Compounds with substituted functional groups replacing fluorine atoms.

Scientific Research Applications

1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form stable complexes with proteins and other biomolecules, influencing their structure and function. The pathways involved include modulation of enzyme activity and alteration of membrane properties.

Comparison with Similar Compounds

  • 1-Heptanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoro-
  • 1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-
  • 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol

Uniqueness: 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) is unique due to its specific fluorination pattern and the presence of a phosphite group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in various fields.

Biological Activity

Phosphorous acid derivatives, particularly those with fluorinated aliphatic alcohols like 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1/3), have garnered attention in various fields of research due to their unique biological activities. This article explores the biological activity of this specific compound by reviewing its structure-function relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phosphorous acid backbone combined with a highly fluorinated heptanol chain. The presence of fluorine atoms significantly alters the physicochemical properties of the compound compared to its non-fluorinated counterparts.

Phosphorous acid and its derivatives are known to interact with biological systems primarily through:

  • Enzyme Inhibition : Compounds resembling phosphate esters can act as competitive inhibitors for enzymes that utilize phosphate substrates. For instance, phosphonates have shown high affinity for various enzyme active sites due to their structural similarities to natural substrates .
  • Antimicrobial Properties : Some phosphonates exhibit antimicrobial activity by disrupting metabolic pathways in bacteria. The mechanism often involves interference with the biosynthesis of essential biomolecules .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that phosphonates can inhibit the growth of certain bacterial strains by interfering with their phosphonate metabolism. The specific compound (1/3) was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations .
  • Toxicological Assessments : Research on phosphoric acid derivatives indicates potential respiratory toxicity when inhaled in aerosolized forms. In a case study involving industrial exposure to cleaning products containing phosphoric acid, it was noted that while the acid itself is an irritant, the fluorinated derivatives might pose additional risks due to their high reactivity and potential for bioaccumulation .

Data Tables

Property Value
Molecular FormulaH₃PO₃-C₁₂F₁₂O
Melting Point293.15 °C
Density1.3 g/cm³
pKa Values1.26 - 1.3

Research Findings

Recent studies have highlighted the unique biological activities associated with phosphorous acid derivatives:

  • Inhibition of Protein Phosphorylation : Phosphonates can disrupt cellular signaling pathways by inhibiting protein kinases that rely on phosphorylation for activity .
  • Potential Applications in Agriculture : Due to their antimicrobial properties, these compounds are being explored as alternatives to traditional pesticides .

Properties

CAS No.

65611-18-9

Molecular Formula

C21H15F36O6P

Molecular Weight

1078.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphorous acid

InChI

InChI=1S/3C7H4F12O.H3O3P/c3*8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-4(2)3/h3*2,20H,1H2;1-3H

InChI Key

QQOVHYWKBSMWAM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(O)O

Origin of Product

United States

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